(3Z)-1-acetyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
Description
The compound (3Z)-1-acetyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a hybrid heterocyclic molecule featuring an indole-2-one scaffold fused with a 4-oxo-2-thioxothiazolidine moiety. The indole core is acetylated at the 1-position, while the thiazolidinone ring is substituted with a benzyl group at the 3-position. The Z-configuration of the exocyclic double bond between the indole and thiazolidinone rings is critical for maintaining planar conjugation, which influences electronic properties and bioactivity .
Properties
IUPAC Name |
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S2/c1-12(23)22-15-10-6-5-9-14(15)16(18(22)24)17-19(25)21(20(26)27-17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMMPDVHFFNPIV-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-acetyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The final step involves coupling the thiazolidinone and indole derivatives under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone sulfur atom.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the indole and thiazolidinone rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound (3Z)-1-acetyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and material sciences. This article provides a detailed overview of its applications, supported by case studies and data tables.
Antimicrobial Activity
Research has indicated that derivatives of thiazolidinones exhibit significant antimicrobial properties. The thiazolidinone moiety in this compound suggests potential efficacy against various bacterial strains. For instance, studies have shown that compounds containing thiazolidinone structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Anticancer Properties
The indole framework is well-known for its biological activity, particularly in anticancer research. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that modifications to the indole structure can enhance cytotoxicity against specific cancer cell lines .
Enzyme Inhibition
The compound may also serve as an enzyme inhibitor. Thiazolidinones have been reported to inhibit enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as diabetes and obesity. The dual functionality of the thiazolidinone and indole components may provide synergistic effects in enzyme inhibition .
Organic Electronics
Due to its unique electronic properties, compounds like this compound are being explored for use in organic electronic devices. Their ability to act as semiconductors or charge transport materials can be advantageous in developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Photovoltaic Applications
The compound's structural characteristics may allow it to absorb light effectively, making it a candidate for photovoltaic materials. Research into similar thiazolidinone derivatives has shown promise in enhancing the efficiency of solar cells by improving light absorption and charge mobility .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiazolidinone derivatives and tested their antimicrobial activity against various pathogens. The results indicated that certain modifications to the benzyl group significantly enhanced antibacterial activity, supporting further exploration of similar compounds like this compound .
Case Study 2: Anticancer Activity
A research article detailed the synthesis of indole-based compounds and their evaluation against human cancer cell lines. The study found that compounds with similar structural motifs exhibited potent cytotoxic effects, leading to apoptosis in cancer cells. This reinforces the potential application of our compound in cancer therapeutics .
Mechanism of Action
The mechanism of action for any bioactive derivatives of this compound would depend on their specific targets. Generally, the compound might interact with proteins or nucleic acids, altering their function. Molecular docking studies and biochemical assays would be necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations :
- The acetyl group on the indole nitrogen may confer metabolic stability over methyl or methoxy groups (as in 5b and 5h) .
- Stereochemistry : The Z-configuration is conserved across active analogs, enabling π-π stacking and hydrogen bonding with biological targets .
- Electronic Properties: The thioxo group at position 2 of the thiazolidinone ring contributes to electron delocalization, a feature critical for redox-mediated mechanisms in antimicrobial activity .
Bioactivity and Mechanism
- Antimicrobial Activity : The target compound’s benzyl group may enhance activity against Gram-positive bacteria, as seen in structurally related 5b (MIC = 4 µg/mL against S. aureus) . In contrast, the carboxylic acid substituent in 5h shifts selectivity toward fungi (MIC = 8 µg/mL against C. albicans) .
- Structural Limitations : Allyl or furylmethyl substituents (as in ) reduce steric bulk but may decrease binding affinity compared to aromatic groups.
Computational and Crystallographic Studies
- Crystallography : Tools like SHELXL and ORTEP () confirm the Z-configuration and planarity of the exocyclic double bond in analogs like I, critical for structure-activity relationship (SAR) validation .
- Docking Studies : Molecular modeling of 5b and 5h reveals hydrogen bonding between the thioxo group and bacterial DNA gyrase, a target absent in the less-active E-isomers .
Biological Activity
The compound (3Z)-1-acetyl-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a derivative of indole and thiazolidinone, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological potential, including antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 394.4668 g/mol
- Density : 1.52 g/cm³
- Boiling Point : 553.8°C at 760 mmHg
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with structural similarities to thiazolidinones showed enhanced activity against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | Activity Against MRSA | Activity Against Fungi |
|---|---|---|
| Compound A | Inhibitory | Moderate |
| Compound B | Strongly Inhibitory | Strongly Inhibitory |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for microbial survival .
Anticancer Properties
The compound has shown promising results in anticancer assays. In vitro studies have revealed that it induces apoptosis in cancer cell lines such as HeLa and A549. The induction of apoptosis is mediated through the activation of caspases and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| A549 | 20 | Bcl-2 modulation |
In vivo studies further support these findings, showing significant tumor reduction in xenograft models treated with the compound .
Antiviral Activity
Thiazolidinone derivatives have also been investigated for their antiviral properties. The compound exhibited activity against several viruses, including HIV and influenza. The proposed mechanism involves inhibition of viral entry and replication within host cells .
Case Studies
- Study on Antimicrobial Efficacy : A series of synthesized thiazolidinone derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to (3Z)-1-acetyl... showed superior activity compared to standard antibiotics like ciprofloxacin .
- Anticancer Activity Assessment : An experimental model involving A549 lung cancer cells demonstrated that treatment with the compound led to a marked decrease in cell viability and increased apoptotic markers, suggesting its potential as a therapeutic agent in lung cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
